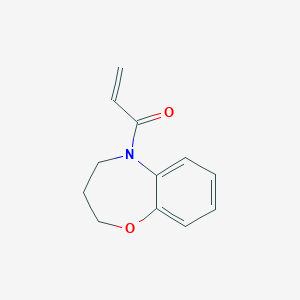

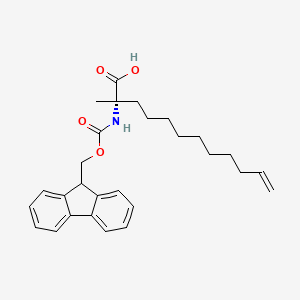

![molecular formula C10H16N2 B2537818 5-[(Dimethylamino)methyl]-2-methylaniline CAS No. 107600-25-9](/img/structure/B2537818.png)

5-[(Dimethylamino)methyl]-2-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-[(Dimethylamino)methyl]-2-methylaniline is a chemical structure that is part of various research studies due to its potential applications in different fields. It is related to compounds that have been synthesized and studied for their chemical properties and reactivity, as well as their role in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a one-pot reaction involving 4'-(dimethylamino)benzoin with 2-propanone and NH3 led to the formation of a compound with a 3-oxazoline ring, which could be further modified to produce a 3-thiazoline derivative . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in biologically active compounds, through a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline . These syntheses highlight the versatility of dimethylamino-substituted compounds in organic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray analysis was used to deduce the absolute configurations of enantiomers of a synthesized compound . In another study, the orientation around a double bond in a synthesized compound was established by X-ray analysis . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of these molecules.

Chemical Reactions Analysis

Chemical reactions involving dimethylamino-substituted compounds have been investigated to understand their reactivity and potential for creating new molecules. For example, the O-atom of a 3-oxazoline ring was replaced by S using P2S5, demonstrating the ability to modify the heterocyclic structure . Additionally, the synthesis of various heterocyclic systems using a dimethylaminopropenoate derivative as a reagent shows the compound's utility in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino-substituted compounds have been studied to assess their stability and behavior under different conditions. The electrochemical oxidation of 2,5-dimethylaniline resulted in a polymer with characteristics similar to polyaniline, which was found to be very stable . The study of the acid-base properties, NMR, and doping level of the polymer further contributed to the understanding of its properties . These findings are crucial for the development of materials with specific electrical and chemical properties.

Scientific Research Applications

Synthesis of Nitrogen-rich Salts and Explosives

Research has demonstrated the utility of derivatives of 5-[(Dimethylamino)methyl]-2-methylaniline in synthesizing nitrogen-rich salts for potential use in secondary explosives. These compounds exhibit low sensitivities, making them interesting for applications requiring stable energetic materials. The detailed synthesis and characterization of these salts, including their thermal stability and explosive performance, underscore the compound's role in developing safer explosive materials (Fendt et al., 2011).

Development of Polymeric Membranes

In the field of materials science, derivatives of this compound have been used as solvents and additives in the fabrication of polymeric membranes. Specifically, their application in producing poly(vinylidene fluoride) (PVDF) hollow fiber membranes highlights the compound's role in enhancing membrane properties such as porosity and water permeability. This research has implications for water treatment and filtration technologies (Hassankiadeh et al., 2015).

Antimicrobial and Antioxidant Agents

Another area of application involves the synthesis of organic compounds containing this compound derivatives that exhibit antimicrobial and antioxidant properties. These compounds have been evaluated for their effectiveness against various microbial strains and their ability to scavenge free radicals, indicating potential uses in pharmaceuticals and as preservatives (Malhotra et al., 2013).

Synthesis of Biologically Active Compounds

Furthermore, derivatives of this compound have been pivotal in synthesizing biologically active compounds, such as potential cancer therapeutics. By modifying the structure of these derivatives, researchers have been able to investigate their antiproliferative activities against various cancer cell lines, contributing valuable insights into new chemotherapeutic agents (Lu et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name |

5-[(dimethylamino)methyl]-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMHJHNXEBFVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)

![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)

![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)